molecular formula C14H18F3NO B2452884 N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline CAS No. 1397192-38-9

N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline

Cat. No. B2452884
M. Wt: 273.299
InChI Key: REOGTMMJHYTTPR-UHFFFAOYSA-N
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Description

This compound is an aniline derivative, which means it contains an amino group (-NH2) attached to a benzene ring. It also has a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a cyclopentylmethyl group (-CH2C5H9) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which contributes to its aromaticity. The trifluoromethyl group is electron-withdrawing, which could impact the compound’s reactivity .


Chemical Reactions Analysis

Anilines can undergo a variety of reactions, including electrophilic substitution, oxidation, and reactions with carbonyl compounds . The presence of the trifluoromethyl group could influence these reactions, as it is a strong electron-withdrawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide use of aniline derivatives in various industries, it could be interesting to explore its potential uses in fields like pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

N-(cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-19-13-7-6-11(8-12(13)14(15,16)17)18-9-10-4-2-3-5-10/h6-8,10,18H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGTMMJHYTTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53404795

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